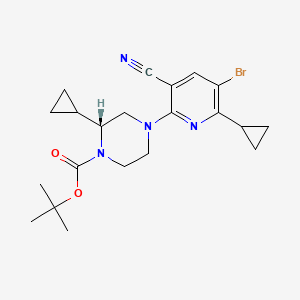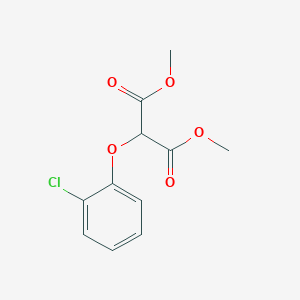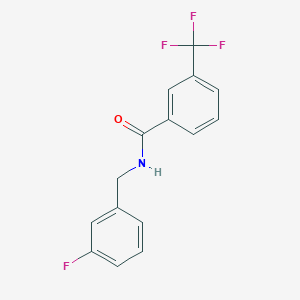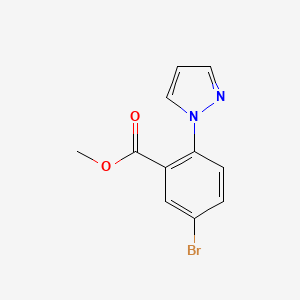![molecular formula C6H7N3O2 B12839113 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B12839113.png)
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyrrole derivative with a suitable nitrile or amide can lead to the formation of the desired pyrrolo[2,3-d]pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis is also a key consideration in industrial settings .
化学反応の分析
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo-pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
科学的研究の応用
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a scaffold for drug design.
Biology: This compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.
作用機序
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes .
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine: This compound has a similar ring structure but with an oxygen atom in place of one of the nitrogen atoms.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: This compound features a triazole ring fused to the pyrrolo ring system.
4,7-Dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidine: This compound has a similar core structure but with different functional groups.
Uniqueness
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol is unique due to its specific arrangement of nitrogen atoms and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications .
特性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7N3O2/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H2,(H3,7,8,9,10,11) |
InChIキー |
MGEZLYZMPXXFHL-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C1C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B12839045.png)





![1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine](/img/structure/B12839072.png)


![3-Chloropyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B12839092.png)

![8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12839111.png)


